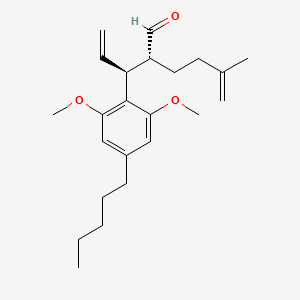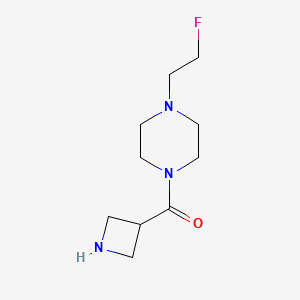
Azetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone is a synthetic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by the presence of an azetidine ring, a piperazine ring, and a fluoroethyl group, which contribute to its distinctive properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Azetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone typically involves multiple steps, starting with the preparation of the azetidine and piperazine intermediates. The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors, while the piperazine ring is often prepared via nucleophilic substitution reactions. The final step involves the coupling of the azetidine and piperazine intermediates with the fluoroethyl group under controlled reaction conditions, such as the use of specific solvents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, which allow for precise control of reaction parameters and scalability .
Analyse Des Réactions Chimiques
Types of Reactions
Azetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify specific functional groups within the compound.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with modified functional groups .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of Azetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby modulating biochemical pathways. The fluoroethyl group can enhance the compound’s binding affinity and specificity for its targets .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to Azetidin-3-yl(4-(2-fluoroethyl)piperazin-1-yl)methanone include:
JNJ-42226314: A reversible and selective monoacylglycerol lipase inhibitor with a similar azetidine and piperazine structure.
(2-Cyclohexyl-1,3-benzoxazol-6-yl) {3- [4- (2-pyrimidinyl)-1-piperazinyl]-1-azetidinyl}methanone: Another compound with an azetidine and piperazine core, used in various research applications.
Uniqueness
This compound is unique due to the presence of the fluoroethyl group, which can enhance its chemical stability and biological activity.
Propriétés
Formule moléculaire |
C10H18FN3O |
|---|---|
Poids moléculaire |
215.27 g/mol |
Nom IUPAC |
azetidin-3-yl-[4-(2-fluoroethyl)piperazin-1-yl]methanone |
InChI |
InChI=1S/C10H18FN3O/c11-1-2-13-3-5-14(6-4-13)10(15)9-7-12-8-9/h9,12H,1-8H2 |
Clé InChI |
KGEKBXUCQZWPEH-UHFFFAOYSA-N |
SMILES canonique |
C1CN(CCN1CCF)C(=O)C2CNC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(2R)-2-[2-bromo-5-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B13434383.png)
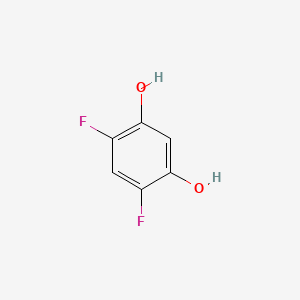
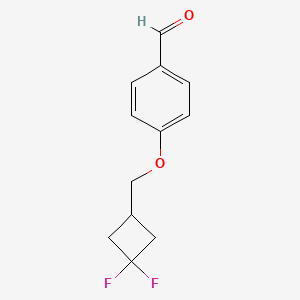

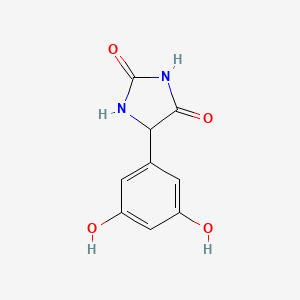
![(2-Isopropyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B13434402.png)
![2-[3-[1-(2-Cyclopentylethyl)triazol-4-yl]anilino]benzamide](/img/structure/B13434406.png)
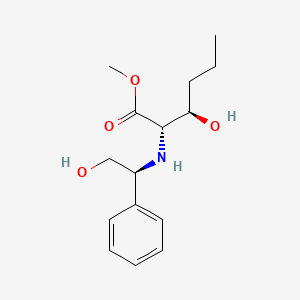
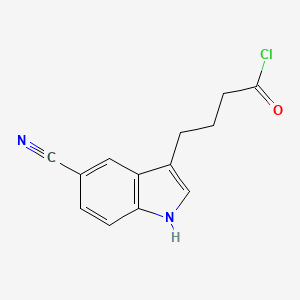
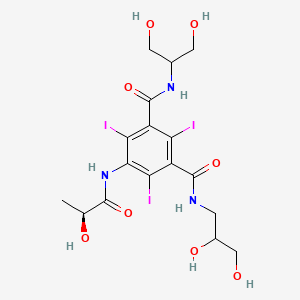
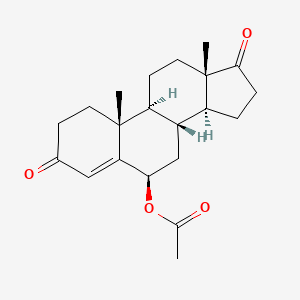
![disodium;[(2R,3S,4R,5R)-3,4-dihydroxy-5-[6-[[(E)-4-hydroxy-3-methylbut-2-enyl]amino]purin-9-yl]oxolan-2-yl]methyl phosphate](/img/structure/B13434431.png)
